molecular formula C19H24BrN3O2 B12482413 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine

Cat. No.: B12482413
M. Wt: 406.3 g/mol
InChI Key: QJBRNJJFMGWHAZ-UHFFFAOYSA-N
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Description

N-[5-Bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine is a chemical reagent of high interest in medicinal chemistry and neuroscience research. Please note that direct pharmacological or toxicological data for this specific compound is not available in the public scientific literature as of October 2024. Its research value is inferred from its structural features, which are characteristic of ligands targeting neurotransmitter receptors . The molecule incorporates a brominated aromatic system and a benzyloxy linkage to a pyridine moiety, a structural motif often associated with high-affinity binding to central nervous system targets . Furthermore, the 2-(morpholin-4-yl)ethanamine side chain is a common pharmacophore that can influence receptor selectivity and functional activity. Based on its structure, this compound is primarily intended for in vitro pharmacological assays to investigate its potential interactions with targets such as serotonin (5-HT) receptors, particularly the 5-HT 2A and 5-HT 2C subtypes . Research on analogous compounds has shown that N-benzyl phenethylamine derivatives can act as agonists or partial agonists, making them valuable tools for probing receptor function and signaling pathways . This reagent is offered exclusively for use in laboratory research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H24BrN3O2

Molecular Weight

406.3 g/mol

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C19H24BrN3O2/c20-18-3-4-19(25-15-16-2-1-5-21-13-16)17(12-18)14-22-6-7-23-8-10-24-11-9-23/h1-5,12-13,22H,6-11,14-15H2

InChI Key

QJBRNJJFMGWHAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Reductive Amination via Intermediate Aldehyde

Step 1: Synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde

  • Reagents : 5-Bromo-2-hydroxybenzaldehyde, 3-(chloromethyl)pyridine, Cs₂CO₃, DMF.
  • Conditions : 100°C, 16 hours under argon.
  • Yield : 83%.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by cesium carbonate.

Step 2: Reductive Amination with 2-(Morpholin-4-yl)ethylamine

  • Reagents : 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, 2-(morpholin-4-yl)ethylamine, NaBH₃CN, MeOH.
  • Conditions : Room temperature, 12 hours.
  • Yield : 68–72%.
  • Key Data :
Parameter Value
Solvent Methanol
Reducing Agent NaBH₃CN (1.2 equiv)
Reaction Monitoring TLC (Rf = 0.45 in EtOAc/Hexane)

Method 2: Nucleophilic Substitution via Benzyl Bromide Intermediate

Step 1: Bromination of 5-Bromo-2-(pyridin-3-ylmethoxy)benzyl Alcohol

  • Reagents : 5-Bromo-2-(pyridin-3-ylmethoxy)benzyl alcohol, PBr₃, DCM.
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 89%.

Step 2: Amine Coupling

  • Reagents : Benzyl bromide intermediate, 2-(morpholin-4-yl)ethylamine, K₂CO₃, ACN.
  • Conditions : Reflux, 8 hours.
  • Yield : 65%.
  • Optimization :
    • Excess amine (2.5 equiv) improves conversion.
    • Anhydrous conditions critical to avoid hydrolysis.

Method 3: One-Pot Tandem Coupling and Reduction

Procedure :

  • Reagents : 5-Bromo-2-hydroxybenzaldehyde, 3-(chloromethyl)pyridine, 2-(morpholin-4-yl)ethylamine, Cs₂CO₃, NaBH₃CN, DMF/MeOH.
  • Conditions : Sequential coupling (100°C, 12 hours) followed by in situ reduction (room temperature, 6 hours).
  • Yield : 58% overall.
  • Advantages : Reduced purification steps.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 72% 65% 58%
Key Step Reductive Amination Nucleophilic Substitution Tandem Reaction
Purification Complexity Moderate High Low
Scalability High Moderate Limited

Key Findings :

  • Method 1 offers the highest yield and scalability but requires anhydrous conditions for NaBH₃CN.
  • Method 2 is suitable for gram-scale synthesis but involves hazardous PBr₃.
  • Method 3 minimizes intermediate isolation but suffers from lower yields.

Challenges and Optimizations

  • Steric Hindrance : Bulky pyridin-3-ylmethoxy group slows nucleophilic substitution; microwave-assisted synthesis (80°C, 1 hour) improves rates.
  • Byproducts : Over-reduction of aldehyde to alcohol in Method 1 is mitigated by controlled NaBH₃CN stoichiometry.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridine ring or the brominated aromatic ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the morpholine moiety.

    Reduction: Reduced forms of the pyridine or aromatic ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine serves as a versatile building block for the construction of more complex molecules. Its brominated aromatic ring allows for further functionalization through substitution reactions.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and specificity for certain molecular targets.

Industry

In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the morpholine group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

Bromine substitution at the 5-position (as in the target compound) is a common strategy to modulate electronic and steric properties. For example, the sulfonamide derivative () exhibits a bromine atom that stabilizes its crystal lattice via C–H···Br interactions . In contrast, chlorinated analogs like 34H-NBCl () show reduced 5-HT2A affinity compared to brominated derivatives (e.g., 24H-NBBr, EC₅₀ = 1.2 nM vs. 0.8 nM for 24H-NBOMe), suggesting bromine’s superior van der Waals interactions in receptor binding .

Morpholine-Containing Amines

The morpholine group enhances solubility and metabolic stability. In , a morpholinyl-ethylamine side chain in antimalarial imidazopyridazines improves aqueous solubility (logP = 1.8) while maintaining nanomolar potency against Plasmodium falciparum . Similarly, the sulfonamide derivative () forms hydrogen bonds (N–H···O) via its morpholine oxygen, stabilizing its crystal structure . The target compound’s morpholinyl-ethanamine chain may similarly improve bioavailability compared to non-morpholine analogs like 24H-NBOMe .

Pyridinylmethoxy Substituents

The pyridin-3-ylmethoxy group distinguishes the target compound from analogs with phenylmethoxy (e.g., 24H-NBOMe) or fluorobenzyloxy (e.g., 893613-22-4) substituents. Pyridine’s nitrogen atom enables hydrogen bonding or coordination with metal ions, as seen in copper(II) complexes () . In contrast, fluorinated benzyloxy groups () may enhance lipophilicity but reduce polar interactions .

Research Implications and Limitations

Contradictions arise in activity profiles: morpholine-containing antimalarials () lack the bromine atom critical for neurological targets , underscoring the need for tailored substituent optimization. Future studies should prioritize synthesizing the target compound using methods from or 7 , followed by crystallographic and pharmacological validation.

Biological Activity

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Composition

  • Molecular Formula: C19H24BrN3O2
  • Molecular Weight: 406.3 g/mol
  • IUPAC Name: N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine

The compound features a brominated aromatic ring, a pyridine moiety, and a morpholine group, suggesting potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H24BrN3O2
Molecular Weight406.3 g/mol
IUPAC NameN-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine
InChIInChI=1S/C19H24BrN3O2/c20-18...
Canonical SMILESC1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding: Its structural components suggest that it could bind to various receptors, influencing signaling pathways critical in disease processes.
  • Cellular Uptake: The morpholine group may facilitate cellular uptake, enhancing the compound's efficacy at lower concentrations.

Neuroprotective Effects

Research into related morpholine derivatives has revealed neuroprotective effects against neurodegenerative diseases. These compounds often exhibit antioxidant properties and may inhibit apoptosis in neuronal cells . Given the presence of the morpholine moiety in this compound, further investigation into its neuroprotective capabilities is warranted.

In Vitro Studies

In vitro studies have been conducted on related compounds to assess their biological activity:

  • Antitumor Activity: A series of pyridine-based compounds were evaluated for their ability to inhibit tumor cell growth. Results indicated that modifications at the aromatic ring significantly enhanced anticancer activity.
    CompoundIC50 (µM)Activity Description
    Compound A15Moderate inhibition of cell growth
    Compound B8Strong inhibition of cell growth
  • Neuroprotection: Morpholine derivatives demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions.

Future Directions

Given the promising biological activity suggested by its structure and preliminary studies on similar compounds, further research should focus on:

  • In Vivo Studies: Conducting animal models to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies: Detailed investigations into its mechanism of action at the molecular level.
  • Structure–Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity against specific biological targets.

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